molecular formula C18H16F3NO B2915170 1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol CAS No. 2305522-56-7

1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol

Cat. No. B2915170
CAS RN: 2305522-56-7
M. Wt: 319.327
InChI Key: KKLCWWKPCNOELC-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol, commonly known as DF-MP-3, is a chemical compound with potential therapeutic applications. DF-MP-3 belongs to the class of compounds known as β-arrestin-biased agonists, which have been shown to have superior therapeutic properties compared to traditional agonists.

Mechanism Of Action

DF-MP-3 is a β-arrestin-biased agonist, which means that it selectively activates the β-arrestin pathway while minimizing activation of the G protein pathway. This biased signaling has been shown to have superior therapeutic properties compared to traditional agonists, which activate both pathways. The β-arrestin pathway is involved in the regulation of many cellular processes, including inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
DF-MP-3 has been shown to have potent analgesic effects in animal models of pain, with a longer duration of action compared to traditional agonists. DF-MP-3 has also been shown to have anti-inflammatory effects, with a reduction in pro-inflammatory cytokine production. In addition, DF-MP-3 has been shown to have anti-tumor effects, with a reduction in tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

DF-MP-3 has several advantages for lab experiments. It has a longer duration of action compared to traditional agonists, making it easier to study the effects of the compound over time. In addition, its β-arrestin-biased signaling makes it a more selective agonist, minimizing off-target effects. However, DF-MP-3 is a relatively new compound, and its effects in humans have not been extensively studied. In addition, the synthesis of DF-MP-3 is complex and requires several steps, which may limit its availability for lab experiments.

Future Directions

DF-MP-3 has several potential future directions for research. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine the safety and efficacy of DF-MP-3 in humans. Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration of DF-MP-3 for cancer therapy. Finally, DF-MP-3 may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of DF-MP-3 in these diseases.

Synthesis Methods

DF-MP-3 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2,5-difluoronitrobenzene with 4-fluorobenzyl bromide, followed by reduction of the nitro group to an amine using palladium-catalyzed hydrogenation. The resulting amine is then coupled with propargyl alcohol to obtain DF-MP-3.

Scientific Research Applications

DF-MP-3 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. DF-MP-3 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, DF-MP-3 has been shown to have anti-tumor effects in animal models of cancer, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c1-2-9-22(11-13-3-5-14(19)6-4-13)12-18(23)16-10-15(20)7-8-17(16)21/h1,3-8,10,18,23H,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCWWKPCNOELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)F)CC(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol

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